molecular formula C10H10N4O4S B2829430 2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid CAS No. 695201-66-2

2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid

Cat. No.: B2829430
CAS No.: 695201-66-2
M. Wt: 282.27
InChI Key: WPMKGMLGEHKJJU-UHFFFAOYSA-N
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Description

2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid typically involves the reaction of 4-methylsulfonylphenylhydrazine with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a drug candidate for treating bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid is unique due to its specific chemical structure, which combines the tetrazole ring with a methylsulfonylphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

695201-66-2

Molecular Formula

C10H10N4O4S

Molecular Weight

282.27

IUPAC Name

2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetic acid

InChI

InChI=1S/C10H10N4O4S/c1-19(17,18)8-4-2-7(3-5-8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16)

InChI Key

WPMKGMLGEHKJJU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O

solubility

not available

Origin of Product

United States

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